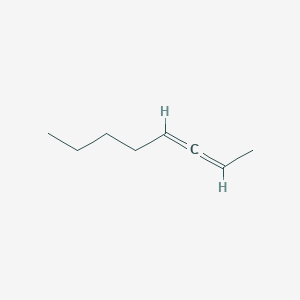

Octa-2,3-diene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

16487-68-6 |

|---|---|

Fórmula molecular |

C8H14 |

Peso molecular |

110.2 g/mol |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,7H,4,6,8H2,1-2H3 |

Clave InChI |

UHCLKMFELDFBRW-UHFFFAOYSA-N |

SMILES |

CCCCC=C=CC |

SMILES canónico |

CCCCC=C=CC |

Otros números CAS |

16487-68-6 |

Sinónimos |

2,3-Octadiene |

Origen del producto |

United States |

Synthetic Methodologies for Octa 2,3 Diene and Its Acyclic Analogues

Elimination Reactions for Allene (B1206475) Formation

Elimination reactions represent a common and effective strategy for the formation of the allene functional group. icho.edu.pl These methods typically involve the removal of two substituents from adjacent or geminal positions to generate the desired C=C=C framework.

Base-Induced β-Elimination of Geminal Dihalides and Vinyl Halides

One of the classical approaches to allene synthesis involves the base-induced β-elimination of geminal dihalides or vinyl halides. The reaction of geminal dihalocyclopropanes with organolithium reagents or reducing metals like sodium or magnesium is a well-established method for generating allenes. wikipedia.org This reaction, often referred to as the Doering-LaFlamme allene synthesis, proceeds through a cyclopropylidene carbene or carbenoid intermediate which then undergoes a ring-opening reaction to furnish the allene. wikipedia.orgwikipedia.org

For instance, the treatment of a gem-dihalocyclopropane with an alkyllithium reagent leads to a metal-halogen exchange, forming a 1-metallo-1-halocyclopropane. wikipedia.org This species then undergoes α-elimination of a metal halide to generate the cyclopropylidene intermediate, which rearranges to the allene. wikipedia.org A study on the synthesis of 2,3-octadiene from the corresponding ketone involved conversion to an enol phosphate (B84403) followed by base-induced elimination, yielding the allene in 43% yield when the reaction was maintained at -78°C. pitt.edu Increasing the temperature led to the formation of alkyne byproducts. pitt.edu

Similarly, dehydrohalogenation of vinyl halides can also lead to allenes. This process involves the removal of a proton from a carbon adjacent to the vinyl halide, followed by the elimination of the halide. However, this method can sometimes be complicated by competing side reactions. pitt.edu

Fluoride (B91410) Ion-Promoted Elimination of β-Halogenosilanes

A more modern and often milder approach to allene synthesis involves the fluoride ion-promoted elimination of β-halogenosilanes. rsc.orgdergipark.org.tr This method offers an alternative to the more traditional base-induced eliminations. The driving force for this reaction is the high affinity of fluoride for silicon, leading to the formation of a strong Si-F bond and subsequent elimination of the halide to form the allene.

This strategy has been successfully employed in the synthesis of various allenes. For example, the reaction of a β-halogenosilane with a fluoride source such as cesium fluoride can lead to the formation of an allene through an anti-elimination pathway. A recent development in this area is the copper-catalyzed enantioselective β-fluoride elimination, which allows for the synthesis of axially chiral fluoroallenes. nih.gov In this process, a copper-Josiphos complex facilitates the enantioselective elimination of a fluoride ion from a gem-difluoroalkene derivative, leading to the formation of a chiral allene. nih.gov

Doering-Moore-Skattebøl Reaction Pathways for Allene Precursors

The Doering-Moore-Skattebøl reaction is a powerful and general method for the synthesis of allenes, including cyclic and acyclic derivatives. dergipark.org.trcore.ac.uk This reaction involves the treatment of gem-dihalocyclopropanes with an alkyllithium reagent or a metal such as magnesium or sodium. wikipedia.orgcore.ac.uk The reaction proceeds through the formation of a cyclopropylidene carbene or a carbenoid intermediate, which then undergoes an electrocyclic ring-opening to yield the allene. thieme-connect.com

The mechanism of the ring-opening has been the subject of computational studies, which suggest that it can proceed through either a concerted or a stepwise pathway, depending on the substituents on the cyclopropane (B1198618) ring. researchgate.netstackexchange.com For electron-donating groups, a concerted mechanism is often favored, leading to a stereospecific synthesis of the allene. wikipedia.orgstackexchange.com Computational studies have modeled the structure and reactivity of the 1-bromo-1-lithiocyclopropane intermediate, providing insights into the carbenoid mechanism of the Doering-Moore-Skattebøl reaction. nih.govresearchgate.net These studies support a carbenoid ring-opening process that becomes conrotatory on the path to the allene-LiBr complex, with a relatively low activation barrier. nih.govresearchgate.net

Rearrangement-Based Approaches to Allene Structures

Rearrangement reactions provide an alternative and often highly efficient route to allene-containing molecules. These methods involve the reorganization of the carbon skeleton or the migration of a group to generate the allenic functionality.

Ring-Opening Reactions of Cyclopropylidenoids to Allenes

The ring-opening of cyclopropylidenoids, which are key intermediates in the Doering-Moore-Skattebøl reaction, is a fundamental process in allene synthesis. researchgate.netmetu.edu.tr These carbenoid species, generated from gem-dihalocyclopropanes and organolithium reagents, readily undergo electrocyclic ring-opening to form allenes. researchgate.netresearchgate.net

Theoretical calculations have shown that the mechanism of this ring-opening can be either concerted or stepwise, involving a free cyclopropylidene intermediate. researchgate.net The stability of the cyclopropylidene and the height of the activation barrier for ring-opening are influenced by the substituents present on the cyclopropyl (B3062369) ring. researchgate.net Electron-donating groups tend to destabilize the cyclopropylidene, facilitating a rapid and often concerted ring-opening to the allene. researchgate.netstackexchange.com In contrast, electron-withdrawing groups can stabilize the carbenoid, potentially leading to a higher activation barrier for the rearrangement. researchgate.net The stereochemistry of the ring-opening process is also of significant interest, with studies indicating an initial disrotatory motion of the methylene (B1212753) groups followed by a conrotatory component. osti.gov

Other Rearrangement Strategies for Acyclic Allene Synthesis

Beyond the ring-opening of cyclopropylidenoids, other rearrangement reactions have been developed for the synthesis of acyclic allenes. Sigmatropic rearrangements, such as the researchgate.netresearchgate.net-sigmatropic rearrangement of propargyl derivatives, are a particularly powerful tool for constructing allenes. thieme-connect.de For example, the Claisen rearrangement of propargyl vinyl ethers can yield allenyl aldehydes and ketones. thieme-connect.de

Specialized Synthesis Routes for Octa-2,3-diene Derivatives

The unique reactivity of the cumulated double bonds in allenes like this compound makes them valuable precursors in organic synthesis. researchgate.net Specialized routes have been developed to produce derivatives that harness this reactivity, particularly through the introduction of phosphorus-containing functional groups.

The synthesis of phosphonylated allenes, such as derivatives of this compound, is a well-documented field, providing access to versatile intermediates. These compounds are typically prepared from readily available starting materials and can undergo a variety of subsequent transformations.

A primary and widely used method for creating this class of allenes involves the reaction of a propargylic alcohol with a precursor containing a phosphorus(III)-chloride bond. researchgate.net This approach forms the core of many synthetic pathways toward phosphorylated allenes. Once formed, these phosphorus-based allenes are valuable scaffolds for further chemical exploration. researchgate.net For instance, allenylphosphonates can undergo additional phosphonylation when treated with tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netresearchgate.net

The reactivity of these phosphonylated allenes is notable. They readily react with electrophilic reagents, often leading to cyclization. researchgate.net The interaction of phosphorylated α-hydroxyallenes with electrophiles like sulfuryl chloride or bromine results in a 5-endo-trig cyclization, where the phosphonate (B1237965) group participates as a neighboring group to yield 2,5-dihydro-1,2-oxaphospholes. nih.gov Similarly, base-catalyzed reactions between allenylphosphonates and substituted benzaldehydes can produce novel thiochromans and chromenes. researchgate.netresearchgate.net

| Synthetic Method | Reagents/Catalysts | Product Type | Key Findings |

| Reaction with P(III)-Cl Precursors | Propargylic Alcohols, P(III)-Cl Substrates | Allenylphosphonates, Allenyl Phosphine Oxides | A general and well-known method for the initial synthesis of phosphorus-based allenes. researchgate.net |

| TBAF-Mediated Phosphonylation | Allenylphosphonates, Tetrabutylammonium Fluoride (TBAF) | Diphosphonylated Allenes | Allows for the introduction of a second phosphonate group onto the allene scaffold. researchgate.netresearchgate.net |

| Electrophilic Cyclization | Phosphorylated α-hydroxyallenes, Electrophiles (e.g., Br₂, SO₂Cl₂) | 2,5-dihydro-1,2-oxaphospholes | The reaction proceeds via a 5-endo-trig cyclization involving the phosphonate group. nih.gov |

| Base-Catalyzed Cyclization | Allenylphosphonates, 2-Substituted Benzaldehydes | Thiochromans, Chromenes, Quinolines | Demonstrates the utility of phosphonylated allenes in constructing complex heterocyclic systems. researchgate.netresearchgate.net |

The acyclic allene unit, as found in this compound, is an exceptionally versatile three-carbon (C3) building block for constructing larger, more complex molecules. rsc.org Its unique geometry and dual π-system enable selective functionalization, making it a valuable intermediate in numerous transition-metal-catalyzed reactions. beilstein-journals.org

Transition-metal catalysis is a cornerstone strategy for incorporating allenes. Palladium(II)-catalyzed oxidative carbocyclization reactions of enallenes (molecules containing both an alkene and an allene) and bisallenes are effective for creating cyclic structures. diva-portal.org These reactions can proceed under aerobic conditions and often exhibit high diastereoselectivity, providing access to functionalized carbocycles. diva-portal.org Another approach involves copper catalysis. A highly selective hydrocyanation method uses a copper catalyst to react allenes with diisobutylaluminum hydride, followed by allylation, to produce β,γ-unsaturated nitriles that feature new α-all-carbon quaternary centers. beilstein-journals.org

Beyond metal catalysis, allenes can be incorporated through their inherent reactivity. Lithiated alkoxyallenes, for example, can be generated and used as synthetic equivalents of an α,β-unsaturated acyl anion. rsc.org This "umpolung" or reversal of polarity is synthetically useful for creating unique functional group patterns. rsc.org Furthermore, bisallenes—molecules containing two allene units—are particularly useful in isomerization and cycloaddition reactions, allowing for the generation of significant molecular complexity in a small number of steps with high atom economy. beilstein-journals.org

| Strategy | Catalyst/Reagent | Reaction Type | Outcome/Product |

| Oxidative Carbocyclization | Palladium(II) Catalysts | Carbocyclization-Functionalization | Formation of complex cyclic skeletons like furans and cyclobutenols from enallenes. diva-portal.org |

| Hydrocyanation | Copper Catalysis, DIBAL-H, TsCN | Hydroalumination followed by Allylation | Access to acyclic β,γ-unsaturated nitriles with α-all-carbon quaternary centers. beilstein-journals.org |

| Nucleophilic Addition | Organolithium Reagents (e.g., n-BuLi) | Deprotonation-Addition | Lithiated alkoxyallenes act as α,β-unsaturated acyl anion synthons for further elaboration. rsc.org |

| Cycloaddition/Isomerization | None (Thermal) or Metal-Induced | Pericyclic Reactions, Isomerizations | Bisallenes serve as precursors to complex cyclic and polycyclic ring systems. beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of Octa 2,3 Diene

Cycloaddition Reactions of Allenes

Allenes, including octa-2,3-diene, readily participate in a variety of thermal pericyclic reactions. These reactions, which include Diels-Alder, [2+2] cycloadditions, and 1,3-dipolar cycloadditions, are fundamental in organic synthesis for constructing cyclic and bicyclic frameworks. nih.govacs.org The unique electronic and structural nature of the allene (B1206475) moiety, with its perpendicular pi systems, allows it to act as a versatile partner in these transformations.

Diels-Alder Reactions: this compound as a Dienophile

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). Allenes, such as this compound, can serve as dienophiles. The reactivity of allenes in Diels-Alder reactions is influenced by the substituents on both the allene and the diene. acgpubs.orgchim.it

Computational studies on the reaction of allene with dienes like butadiene and benzene (B151609) have revealed complex mechanistic pathways. nih.govacs.org The reaction with butadiene can proceed through a single ambimodal transition state that can lead to either a concerted [4+2] cycloaddition or a stepwise pathway involving a diradical intermediate. nih.govacs.org This diradical can then close to form either the Diels-Alder adduct or a [2+2] cycloadduct. In contrast, the reaction with benzene favors a concerted mechanism to avoid the disruption of aromaticity that would occur in a stepwise intermediate. nih.govacs.org

The regioselectivity of Diels-Alder reactions involving unsymmetrical dienes and dienophiles is a critical aspect. masterorganicchemistry.com For instance, in reactions with juglone-based dienophiles, the regiochemical outcome can be influenced by substituents on the dienophile, with different regioisomers being favored depending on the substitution pattern. nih.gov Lewis acid catalysts can also be employed to control the regioselectivity of these reactions. nih.gov

The stereoselectivity of the Diels-Alder reaction is also significant, often proceeding via an endo transition state due to secondary orbital interactions. wikipedia.orgnih.gov

[2+2] Cycloaddition and Dimerization Pathways

Allenes can also undergo [2+2] cycloaddition reactions, both intermolecularly with other alkenes and intramolecularly, leading to the formation of four-membered rings. nih.govnih.gov A common reaction for allenes is dimerization, which can proceed through different pathways to yield various substituted cyclobutane (B1203170) products. nih.govbeilstein-journals.orgnih.gov For example, the dimerization of monosubstituted allenes can be catalyzed by transition metal complexes, such as those of rhodium or palladium, to produce cross-conjugated trienes. beilstein-journals.orgnih.gov The specific catalyst system can influence the regioselectivity of the dimerization. beilstein-journals.org

The thermal dimerization of allenes has been known for a long time and can lead to products like 1,2-dimethylenecyclobutane. nih.gov Computational studies have explored the preference for the formation of certain regioisomers in these dimerizations. nih.gov Visible light-absorbing transition metal complexes can also enable the [2+2] cycloaddition of 1,3-dienes, offering a method that tolerates sensitive functional groups. nih.gov

Other Pericyclic Reactions Involving the Allene Moiety

Beyond Diels-Alder and [2+2] cycloadditions, allenes participate in other pericyclic reactions, including sigmatropic rearrangements and electrocyclizations. nih.govmsu.edu Sigmatropic rearrangements are intramolecular reactions where a sigma bond migrates across a pi system. libretexts.org An example is the nih.govencyclopedia.pub hydrogen shift that can convert an allene into a more stable conjugated triene. msu.edu

The Cope rearrangement, a libretexts.orglibretexts.org sigmatropic rearrangement of a 1,5-diene, and the Claisen rearrangement, its heteroatomic counterpart, are also important pericyclic reactions. libretexts.orgwiley-vch.de While not directly involving the allene moiety as a starting material, the principles of these rearrangements are relevant to the broader context of pericyclic reactions that unsaturated systems can undergo.

Ene reactions represent another class of pericyclic reactions where an alkene with an allylic hydrogen reacts with an enophile. msu.edu The retro-ene reaction is the reverse process. wikipedia.org

Rearrangement Reactions of this compound Systems

Allenic systems, including those derived from this compound, can undergo various rearrangement reactions, driven by factors such as thermal energy, acid catalysis, or transition metal catalysis. These rearrangements often lead to the formation of more thermodynamically stable isomers, such as conjugated dienes. encyclopedia.pubmdpi.com

Thermal Rearrangements and Isomerizations

Thermal rearrangements of hydrocarbons are unimolecular reactions that involve the reorganization of the carbon skeleton. wikipedia.org In the case of allenes, thermal conditions can induce isomerization to 1,3-dienes. encyclopedia.pubmdpi.com For instance, strained cyclic allenes have been shown to rearrange to 1,3-dienes at high temperatures. encyclopedia.pub The rearrangement of alkylallenes to 1,3-dienes can be viewed as a formal 1,3-hydrogen migratory process, driven by the increased thermodynamic stability of the conjugated diene product. mdpi.com

Degenerate thermal rearrangements, where the product is structurally identical to the starting material but with a different arrangement of atoms, have also been studied in related systems. acs.org

Intramolecular Rearrangement Mechanisms

The mechanisms of intramolecular rearrangements of allenes can be diverse. Acid-mediated rearrangements typically proceed through the protonation of the central sp-hybridized carbon of the allene, leading to a carbocation intermediate that can then rearrange to a stable 1,3-diene. encyclopedia.pubmdpi.com

Transition metals can also catalyze the isomerization of allenes. For example, palladium-catalyzed rearrangements can proceed via pathways involving β-hydride elimination. mdpi.com Gold-catalyzed rearrangements of aryl-substituted allenes have also been reported, with a proposed mechanism involving the formation of a tertiary carbocation. mdpi.com

Radical-mediated rearrangements are another possibility, as demonstrated in specific allenic substrates, suggesting a homolytic pathway for the allene-to-1,3-diene transformation. mdpi.com Furthermore, intramolecular cycloaddition reactions can lead to complex bridged and polycyclic systems, which may subsequently undergo further thermal rearrangements. acs.orgacs.org

Addition Reactions to the Allene System

The adjacent π-systems in allenes like this compound allow for various addition reactions. The regioselectivity and stereoselectivity of these additions are dictated by the nature of the attacking species—whether it is an electrophile or a nucleophile—and the reaction conditions.

Electrophilic addition to an unsymmetrical allene such as this compound can proceed via two primary pathways, dictated by the stability of the resulting carbocation intermediate. The electrophile can attack either the central sp-hybridized carbon (C3) or one of the terminal sp²-hybridized carbons (C2 or C4).

The mechanism is initiated by the attack of the π-bond on an electrophile (E⁺). chemistryguru.com.sg

Attack at the central carbon (C3): This is the generally favored pathway as it leads to the formation of a resonance-stabilized allylic carbocation. The positive charge is delocalized between the terminal carbon (C2) and the internal carbon (C4). libretexts.org

Attack at a terminal carbon (C2 or C4): This pathway results in the formation of a less stable vinylic carbocation, and is therefore generally disfavored. youtube.com

Following the formation of the allylic carbocation, a nucleophile (Nu⁻) can attack at either of the carbons bearing a partial positive charge. This leads to two potential products: the 1,2-addition product (attack at C2) and the 1,4-addition product (attack at C4), using the diene numbering system. libretexts.org The ratio of these products can be influenced by kinetic and thermodynamic control. Under kinetic control (lower temperatures), the product distribution often reflects the charge distribution in the allylic cation, while under thermodynamic control (higher temperatures), the more stable alkene product is favored. youtube.com

| Electrophilic Reagent (E-Nu) | Intermediate | Potential Products for this compound | Notes |

|---|---|---|---|

| HBr | Allylic Carbocation | 3-Bromo-oct-2-ene & 4-Bromo-oct-2-ene | Follows Markovnikov's rule, protonating to give the most stable carbocation. libretexts.orgyoutube.com |

| Br₂ | Allylic Carbocation / Cyclic Bromonium Ion | 2,3-Dibromo-oct-3-ene & 2,4-Dibromo-oct-2-ene | The reaction is initiated by the polarization of the Br-Br bond by the electron-rich allene. savemyexams.com |

Due to the electron-rich nature of the C=C double bonds, nucleophilic addition to unactivated allenes like this compound is generally challenging. Such reactions typically require either the presence of an electron-withdrawing group on the allene or activation by a catalyst. nih.gov Another strategy involves using a strong base to generate a highly reactive nucleophile. researchgate.net

The mechanism often involves the coordination of a Lewis acidic catalyst, such as a gold(I) complex, to the allene. escholarship.org This coordination polarizes the allene system, making it susceptible to attack by a nucleophile. The nucleophilic attack generates a vinyl-metal species, which can then be protonated or undergo further reactions to yield the final product.

In some cases, the reaction pathway is initiated by the nucleophilic addition of an in-situ formed species to the electron-deficient allene substrate, following an ionic pathway. nih.gov Computational studies have shown that for certain substrates, the initial nucleophilic addition is the key step that controls the regioselectivity of the transformation. researchgate.net

| Nucleophile | Activation Method | General Product Type | Mechanistic Insight |

|---|---|---|---|

| Hydroxylamines / Hydrazines | Gold(I) Catalysis | Heterocycles (e.g., Isoxazolidines) | Gold(I) acts as a π-acid to activate the allene for an outer-sphere nucleophilic attack. escholarship.org |

| Ketone Enolates | Superbase (KOH/DMSO) | Substituted Ketones | The reaction proceeds via addition of the ketone carbanion to the allenyl system. researchgate.net |

| Amines (as Iodoamine) | Halogen Bond Activation | β,γ-Diamino Esters/Sulfones | An iodoamine, activated by a chloride ion, adds nucleophilically to an electron-deficient allene. nih.gov |

Electrophilic Addition Mechanisms to Allenes

Catalytic Transformations Involving this compound

Catalysis, particularly by transition metals, provides powerful tools for transforming allenes into a wide array of complex molecules with high efficiency and selectivity.

Transition metals such as palladium, rhodium, cobalt, nickel, and gold are widely used to catalyze reactions of allenes. rhhz.netrsc.org These metals can coordinate to the π-system of the allene, enabling a variety of transformations including cycloadditions, cross-couplings, and hydrofunctionalizations. The general catalytic cycle often involves steps like oxidative addition, migratory insertion of the allene into a metal-ligand bond, and reductive elimination. pku.edu.cn

For instance, cobalt-based catalytic systems are effective for [4+2+2] cycloadditions involving dienes. nih.gov Nickel(0) catalysts have been shown to effect the C-H allylation and alkenylation of heterocycles with allenes. rhhz.net Mechanistic studies of such reactions suggest pathways involving oxidative addition to form a key Ni(II) species, with C-H cleavage not being the rate-limiting step. rhhz.net Gold-catalyzed transformations of allenes have also been the subject of significant mechanistic study, revealing details about the nature of gold-allene intermediates. rsc.org

| Reaction Type | Catalyst System | Reactants (Model) | Product Type |

|---|---|---|---|

| [4π+2π] Cycloaddition | Co(acac)₂(dppe)/Zn/ZnI₂ | 1,2-Diene + 1,3,5-Cyclooctatriene | Tricyclo[4.2.2.02.5]decenes |

| C-H Alkenylation | Nickel(0) | Imidazole + Allene | Alkenylated Imidazole |

| Cross-Metathesis | Ru-CAAC Complex | Allene + Allenyl-Boronate | 1,3-Disubstituted Allenyl Boronate |

| Hydroalkoxylation | Gold(I) Complex | Allene with pendant alcohol | Cyclic Ether |

Asymmetric catalysis offers a route to control the stereochemical outcome of reactions involving allenes, enabling the synthesis of chiral molecules. acs.org This is particularly relevant as 1,3-disubstituted allenes like this compound are themselves chiral. Chiral ligands, often phosphorus-based, are employed to create a chiral environment around the metal center, which then directs the reaction to proceed with high enantioselectivity. organic-chemistry.org

Chiral allene-containing phosphines (AllenePhos ligands) have been developed and shown to be effective in rhodium-catalyzed asymmetric additions of arylboronic acids to α-keto esters. organic-chemistry.org Structural analysis revealed that one of the double bonds of the allene ligand can coordinate to the transition metal, creating a well-defined chiral pocket. organic-chemistry.org Similarly, chiral bisphosphine ligands have been used with palladium to achieve the catalytic asymmetric carbonylation of racemic propargylic carbonates to furnish optically active allenoates. acs.org Gold(I) catalysis has also been applied to the enantioselective hydroamination of allenes, leading to the formation of chiral nitrogen-containing heterocycles. escholarship.org

| Reaction Type | Catalyst/Ligand | Reactants | Product | Key Outcome |

|---|---|---|---|---|

| Asymmetric Arylation | Rh(I) / AllenePhos | Arylboronic Acid + α-Keto Ester | Chiral Tertiary Alcohol | High enantioselectivity. organic-chemistry.org |

| Asymmetric Hydroamination | Dinuclear Gold(I) / Chiral Phosphine | Allene + Hydroxylamine | Chiral Isoxazolidine | Enantioselective heterocycle formation. escholarship.org |

| Asymmetric Carbonylation | [(π-allyl)PdCl]₂ / (R)-ECNU-Phos | Racemic Propargylic Carbonate + CO | Optically Active 2,3-Allenoate | Efficient synthesis of chiral allenes. acs.org |

| Asymmetric Bifunctionalization | Palladium / Chiral Aldehyde | Allene + Aryl Iodide + Amino Acid Ester | Chiral α,α-Disubstituted α-Amino Acid | High chemo-, regio-, and enantioselectivity. rsc.org |

Stereochemical Aspects of Octa 2,3 Diene Chemistry

Inherent Axial Chirality of Allene (B1206475) Systems

Allenes are a class of compounds containing two consecutive (cumulated) double bonds, which results in a unique three-dimensional structure. masterorganicchemistry.com The central carbon atom of the allene system is sp-hybridized, while the two terminal carbons are sp²-hybridized. This forces the two π-bonds and, consequently, the substituents on the terminal carbons to lie in planes that are perpendicular to each other. masterorganicchemistry.comnih.gov

This non-planar arrangement of substituents around the C=C=C axis is the source of axial chirality in appropriately substituted allenes. wikipedia.orgslideshare.net For an allene of the general formula abC=C=Ccd to be chiral, the substituents on each terminal carbon must be different (a ≠ b and c ≠ d). wikipedia.orgcsic.es If either end of the allene has two identical substituents, the molecule will possess a plane of symmetry and be achiral. masterorganicchemistry.com

In the case of octa-2,3-diene (CH₃-CH=C=CH-CH₂CH₂CH₂CH₃), the substituents on the C2 carbon are a hydrogen atom and a methyl group, while the substituents on the C4 carbon are a hydrogen atom and a butyl group. Since the two substituents on each terminal carbon are different, this compound lacks a plane of symmetry and is a chiral molecule. masterorganicchemistry.com It exists as a pair of non-superimposable mirror images, known as enantiomers. This form of stereoisomerism, resulting from a non-planar arrangement of groups about a chiral axis, is termed axial chirality. wikipedia.orgqmul.ac.uk

| Condition for Chirality in Allenes (abC=C=Ccd) | Result |

| a ≠ b AND c ≠ d | Chiral |

| a = b OR c = d | Achiral |

Barriers to Enantiomer Interconversion in Acyclic Allenes

Chiral allenes, like the enantiomers of this compound, are configurationally stable under normal conditions because the interconversion of enantiomers (racemization) requires rotation around the C=C=C axis. This process has a very high energy barrier, as it would necessitate the temporary breaking of one of the π-bonds. mdpi.com

For simple acyclic allenes, the rotational barrier is typically quite large, preventing spontaneous racemization at ambient temperatures. For instance, the racemization barrier for 1,3-dimethylallene is approximately 180 kJ/mol (43 kcal/mol). mdpi.com This high barrier allows for the separation and isolation of individual enantiomers. mdpi.com

However, the barrier to interconversion can be influenced by several factors, including substitution and strain.

π-Conjugation: Allenes with aryl or olefinic substituents may have lower racemization barriers due to the stabilization of the transition state through π-conjugation. mdpi.com

Strain: In cyclic allenes, ring strain significantly lowers the barrier to racemization. For example, the calculated racemization barrier for 1,2-cyclohexadiene is much lower than for a typical acyclic allene. nih.gov For bicyclo[3.2.1]this compound, the predicted barrier is only 7.4 kcal/mol. researchgate.netacs.org

The table below shows calculated racemization barriers for various allenes, illustrating the effect of structure on configurational stability.

| Compound | Calculated Racemization Barrier (kcal/mol) | Notes |

| 1,3-Dimethylallene | ~43 mdpi.com | A simple acyclic allene. |

| Ester-containing azacyclic allene (62) | 14.1 nih.gov | Lowered by substituent effects. |

| Methyl-substituted azacyclic allene (61) | 16.4 nih.gov | Demonstrates substituent influence. |

| 3,4-Oxacyclohexadiene (8) | 15.2 caltech.edu | A strained cyclic allene. |

| Bicyclo[3.2.1]this compound | 7.4 researchgate.netacs.org | Increased strain further lowers the barrier. |

| 1,2-Cyclopentadiene | <1 researchgate.netacs.org | Highly strained, very low barrier. |

Diastereoselective and Enantioselective Syntheses of Allene Derivatives

The development of stereoselective methods to synthesize chiral allenes is a significant area of organic chemistry, as these compounds are valuable intermediates. csic.esorganic-chemistry.org Strategies generally involve either transferring chirality from an existing stereocenter or creating the chiral axis using an asymmetric catalyst.

Chirality Transfer Reactions: A common and effective method involves the Sₙ2' reaction of enantioenriched propargylic alcohol derivatives (e.g., mesylates, phosphates, or carbonates). csic.essci-hub.se In these reactions, a nucleophile attacks the triple bond, leading to the formation of the allene with a transfer of chirality from the propargylic stereocenter to the allene axis. csic.es For example, copper-catalyzed coupling of enantioenriched propargylic phosphates with alkylboron compounds can produce geminally disubstituted terminal allenes with excellent point-to-axial chirality transfer. csic.es

Catalytic Asymmetric Syntheses: More recently, methods that generate enantioenriched allenes from achiral or racemic starting materials using chiral catalysts have become prevalent. nih.govillinois.edu

Copper-Catalyzed Reactions: Copper hydride (CuH) complexes with chiral ligands can catalyze the enantioselective reduction of conjugated enynes to furnish 1,3-disubstituted allenes. nih.gov Copper catalysts are also used in the enantioselective synthesis of chloroallenes from propargylic dichlorides. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium complexes with chiral ligands, such as (R)-DTBM-SegPhos, can be used in the dynamic kinetic resolution of propargylic alcohols to synthesize allenoic acids with high enantioselectivity. sci-hub.se

Gold-Catalyzed Reactions: Chiral propargylamines can be converted to enantioenriched allenes using a gold catalyst, proceeding through an intramolecular hydride transfer mechanism. nih.gov

Organocatalysis: Chiral organocatalysts, such as isothiourea, have been used in the stereoselective γ-addition of ketimines to 1-alkynyl ketones to produce tetrasubstituted allenes with high diastereoselectivity and enantioselectivity. rsc.org

The following table summarizes some catalytic systems used for the enantioselective synthesis of allenes.

| Catalyst System | Starting Material | Product Type | Key Features |

| LCuH (chiral ligand) nih.gov | Conjugated enynes | 1,3-Disubstituted allenes | Enantio- and chemoselective semireduction. |

| Gold(III) salen complex / KAuCl₄ csic.esnih.gov | Propargylamines | Axially chiral allenes | High yields and excellent enantioselectivities. |

| Pd(OAc)₂ / (R)-DTBM-SegPhos sci-hub.se | Propargylic alcohols | Tetrasubstituted allenoic acids | Kinetic resolution via carbonylation. |

| Rhodium / Chiral Phosphoramidite organic-chemistry.org | Propargylic benzoates / Arylboronic acids | Trisubstituted allenes | High yields and excellent enantiospecificity. |

| Chiral Biphenols acs.orgnih.gov | Alkynyl boronates / Hydrazones | Allylic hydroxyl allenes | Traceless Petasis reaction. |

Chiral Resolution Techniques for Allene-Containing Compounds

When a stereoselective synthesis is not feasible or when a racemic mixture is readily available, chiral resolution can be employed to separate the enantiomers. Kinetic resolution is a powerful technique that relies on the differential reaction rates of the two enantiomers of a racemic allene with a chiral reagent or catalyst. csic.es

In a kinetic resolution, one enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the unreacted starting material and the formation of an enantioenriched product. thieme-connect.com The maximum theoretical yield for the recovered, unreacted enantiomer is 50%. csic.es An advancement of this is dynamic kinetic resolution (DKR), where the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomeric product. csic.esthieme-connect.com

Examples of Kinetic Resolution:

Enzymatic Resolution: Porcine pancreatic lipase (B570770) (PPL) has been used for the kinetic resolution of racemic α-allenols through enzymatic transesterification. csic.es

Transition Metal-Catalyzed Resolution: Chiral (salen)manganese(III) complexes have proven to be highly efficient catalysts for the kinetic resolution of 1,3-diarylallenes via oxidation, achieving high relative rate constants (k_rel_). thieme-connect.com

Dynamic Kinetic Resolution (DKR): Palladium and rhodium catalysts have been used in the DKR of racemic internal allenes to synthesize chiral pyrazoles. thieme-connect.com Another DKR process involves the combination of a lipase with an NHC-based palladium catalyst for the resolution of α-allenyl alcohols. sci-hub.se

The table below provides examples of catalyst systems used in the kinetic resolution of allenes.

| Resolution Method | Catalyst/Reagent | Substrate Type | Selectivity Factor (k_rel or s) |

| Oxidation thieme-connect.com | Chiral (salen)manganese(III) complex | 1,3-Diarylallenes | Up to 23 |

| Transesterification csic.es | Porcine Pancreatic Lipase (PPL) | α-Allenols | N/A |

| Dynamic Kinetic Resolution thieme-connect.com | Palladium or Rhodium catalysts | Racemic internal allenes | N/A |

| Dynamic Kinetic Resolution researchgate.net | Chiral ll-PiMe/Ni(OTf)₂ catalyst | Racemic propargyl vinyl ethers | s = 55 |

| Dynamic Kinetic Resolution sci-hub.se | Porcine pancreatic lipase / NHC-Pd catalyst | α-Allenyl alcohols | N/A |

Computational Studies and Theoretical Insights into Octa 2,3 Diene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting the geometry and electronic landscape of molecules. For octa-2,3-diene, these methods can elucidate bond lengths, bond angles, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully applied to a variety of allene (B1206475) systems. These studies can be extrapolated to predict the properties of this compound.

For instance, DFT calculations on simple allenes reveal a characteristic geometry for the C=C=C moiety. jyu.firesearchgate.net In an unstrained, acyclic allene like this compound, the central carbon of the allene group is expected to be sp-hybridized, leading to a nearly linear arrangement of the three carbon atoms. The two terminal carbons of the allene system are sp²-hybridized. The substituents on these terminal carbons lie in perpendicular planes.

Computational studies on related molecules provide expected values for key geometric parameters. For example, the C=C double bond lengths in the allene core are predicted to be around 1.30-1.34 Å. researchgate.net The C-C single bonds connecting the allene system to the ethyl and butyl groups in this compound would be typical sp²-sp³ C-C bond lengths.

Table 1: Representative Calculated Geometries of Allene Systems from DFT Studies (Note: Data is for related allene systems and serves as an analogy for this compound)

| Compound/System | Method/Basis Set | Parameter | Value |

|---|---|---|---|

| Allene (H₂C=C=CH₂) | B3LYP/6-311+G(d,p) | C=C bond length | 1.309 Å |

| C-H bond length | 1.087 Å | ||

| H-C-H angle | 118.2° | ||

| 1,3-Disubstituted Allenes | B3LYP/6-311+G(d,p) | C=C=C angle | ~180° |

This table presents generalized or specific data from computational studies on allene and its derivatives to infer the expected structural parameters of this compound.

The electronic properties, such as the HOMO-LUMO gap, can also be estimated. The HOMO is typically the π orbital of one of the C=C bonds, while the LUMO is the π* orbital of the other, perpendicular C=C bond. The energy of these orbitals is crucial in determining the reactivity of the allene.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide another powerful avenue for investigating molecular properties. Studies on allene and its derivatives using these methods offer a detailed picture of their electronic structure. publish.csiro.aunist.govpublish.csiro.au

Ab initio calculations confirm the orthogonal arrangement of the substituent planes at the ends of the allene system. publish.csiro.au For this compound, this would mean the ethyl group at one end and the butyl group at the other are in planes perpendicular to each other. These calculations also provide accurate predictions of bond lengths and angles, which are expected to be in close agreement with those obtained from high-level DFT calculations.

Mechanistic Probing via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and reactive intermediates.

Transition State Analysis and Reaction Energetics

Computational studies have been used to analyze the transition states of various reactions involving allenes, such as cycloadditions and radical additions. nih.govacs.orgacs.org For example, in the dimerization of allene, computations at the CCSD(T)/6-311+G(d,p)//B3LYP/6-311+G(d,p) level of theory have located two diastereomeric transition states leading to diradical intermediates. acs.org The predicted activation barriers for these processes are in the range of 34-41 kcal/mol. acs.org

In the context of this compound, similar computational approaches could be used to study its reactivity. For instance, in a potential cycloaddition reaction, DFT calculations could map out the potential energy surface, locate the transition state structure, and calculate the activation energy. This would provide insights into the kinetic feasibility of the reaction. Studies on the cycloaddition of keteniminium cations with acyclic dienes have shown a preference for stepwise (2+2) cycloadditions. escholarship.org

Table 2: Calculated Activation Energies for Reactions of Allenes from Computational Studies (Note: This data is from studies on allene and its derivatives, not specifically this compound)

| Reaction | Method/Basis Set | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Allene Dimerization (Orthogonal TS) | CCSD(T)/6-311+G(d,p)//B3LYP/6-311+G(d,p) | 34.5 acs.org |

| Allene Dimerization (Skew TS) | CCSD(T)/6-311+G(d,p)//B3LYP/6-311+G(d,p) | 40.3 acs.org |

| C2-C6 Enyne-Allene Cyclization | BD(T)/6-31+G(d,p)//(U)B3LYP/6-311+G(d,p) | 23.8 nih.gov |

This table provides examples of calculated activation energies for reactions involving allenes, which can serve as a reference for understanding the potential reactivity of this compound.

Characterization of Reactive Intermediates

Computational studies are crucial for characterizing the structure and stability of transient reactive intermediates that may be formed during reactions of allenes. For instance, in the chlorination of allene, ab initio calculations have been used to study the chemically activated C₃H₄Cl complex and its subsequent isomerization pathways. nist.govresearchgate.net The calculations indicated that chlorine atom addition to the central and terminal carbons of allene are barrierless processes, leading to the formation of radical intermediates. nist.govresearchgate.net

Similarly, the reaction of this compound could proceed through various intermediates, such as carbocations or radicals, depending on the reaction conditions. Computational methods like DFT can be employed to optimize the geometries of these potential intermediates and calculate their relative energies, thus predicting the most likely reaction pathways. For example, a computational study on the cyclization of allenyl azides utilized DFT to characterize key diradical intermediates. nih.gov

Strain Energy Analysis in Allene Systems

Strain energy is a critical factor influencing the reactivity of cyclic molecules. While this compound, as an acyclic molecule, is expected to have minimal strain, understanding the strain in cyclic allenes provides a valuable context for its stability and reactivity.

Computational studies have quantified the strain energy in various cyclic allenes using isodesmic and homodesmotic reactions at the B3LYP/6-311+G(d,p)+ZPVE level of theory. nih.gov The strain energy in cyclic allenes is primarily due to the bending of the normally linear C=C=C bond angle. This strain increases significantly as the ring size decreases.

Table 3: Calculated Strain Energies for Cyclic Allene Systems

| Cyclic Allene | Method | Strain Energy (kcal/mol) |

|---|---|---|

| 1,2-Cyclononadiene | B3LYP/6-311+G(d,p)+ZPVE | 2 nih.gov |

| 1,2-Cyclooctadiene | B3LYP/6-311+G(d,p)+ZPVE | 5 nih.gov |

| 1,2-Cycloheptadiene | B3LYP/6-311+G(d,p)+ZPVE | 14 nih.gov |

| 1,2-Cyclohexadiene | B3LYP/6-311+G(d,p)+ZPVE | 32 nih.gov |

This table illustrates the significant strain present in cyclic allenes, which is largely absent in the acyclic this compound.

The absence of significant ring strain in this compound makes it a good reference compound for understanding the intrinsic properties of the allene functional group. The reactivity of strained cyclic allenes is often enhanced due to the release of this strain in the transition state and products. In contrast, the reactivity of this compound would be governed primarily by the electronic effects of its substituents (the ethyl and butyl groups) and the inherent reactivity of the allene moiety itself.

Computational Methods for Strain Estimation

The quantification of molecular strain, particularly in cyclic and sterically hindered systems, is a key application of computational chemistry. For allenes, the linear C=C=C geometry is ideal; any deviation from this 180° angle in a cyclic structure induces significant strain. Various computational methods are employed to estimate the magnitude of this strain energy.

One of the most common approaches involves the use of isodesmic and homodesmic reactions . These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of such a reaction, the strain energy of a target molecule can be isolated from other electronic effects. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations. For instance, the B3LYP functional with a 6-311+G(d,p) basis set, including zero-point vibrational energy (ZPVE) corrections, has been successfully used to estimate the strain in a homologous series of cyclic allenes, including the specific isomer bicyclo[3.2.1]this compound. researchgate.netacs.org

Another powerful tool is the Distortion/Interaction-Activation Strain Energy Model (D/I-ASM) . conicet.gov.ar This model analyzes the activation energy of a reaction in terms of two components: the distortion energy, which is the energy required to deform the reactants into their transition state geometries, and the interaction energy, which is the stabilizing energy of the interaction between the deformed reactants. This method provides a quantitative link between the strain inherent in a reactant and the energy barrier of its reactions. conicet.gov.ar

Different DFT functionals can be selected based on the specific system and reaction being studied. For example, the ωB97XD functional has been deemed appropriate for cycloaddition studies of azacyclic allenes, while other studies on intramolecular migrations in strained allenes have utilized the B3LYP-GD3BJ functional with a solvent model. escholarship.orgnih.gov High-level ab initio methods, such as Coupled Cluster theory (e.g., CCSD(T)), can also be employed for greater accuracy, though they are more computationally expensive. acs.org

| Computational Method | Description | Typical Application |

|---|---|---|

| Isodesmic/Homodesmic Reactions (with DFT) | Uses hypothetical bond-conserving reactions to calculate the enthalpy change, isolating the strain energy of the target molecule. researchgate.netacs.org | Estimating ground-state strain energy in cyclic and polycyclic molecules. |

| Distortion/Interaction-Activation Strain Energy Model (D/I-ASM) | Partitions the activation energy into the energy needed to distort reactants and the interaction energy at the transition state. conicet.gov.ar | Analyzing reactivity and selectivity in reactions like cycloadditions. conicet.gov.ar |

| Density Functional Theory (DFT) | A quantum mechanical method that models electron density to calculate molecular structure and energy. Various functionals (e.g., B3LYP, ωB97XD) are available. escholarship.orgnih.gov | Geometry optimization, frequency calculations, and reaction mechanism studies. escholarship.orgnih.gov |

Correlation between Molecular Strain and Chemical Reactivity/Stability

Computational studies have established a clear and direct correlation between the degree of molecular strain in cyclic allenes and their chemical reactivity and stability. researchgate.netacs.org A higher calculated strain energy generally signifies a less stable molecule that is more prone to undergo reactions that relieve this strain.

A key study using homodesmic equations at the B3LYP/6-311+G(d,p)+ZPVE level of theory estimated the allene functional group strain for bicyclo[3.2.1]this compound to be 39 kcal/mol. researchgate.netacs.org This significant strain energy, resulting from the distortion of the allene unit to fit within the bicyclic framework, is a primary driver of its reactivity. The estimated levels of strain have been shown to parallel the known reactivity of these compounds. researchgate.netacs.org For instance, the high strain energy facilitates reactions such as cycloadditions and intramolecular migrations, as these processes allow the strained allene to convert to a more stable, lower-energy product. escholarship.orgnih.gov The release of this inherent strain is often the thermodynamic driving force for such transformations. researchgate.net

The table below, derived from computational research, compares the strain energy of bicyclo[3.2.1]this compound with other cyclic allenes. It illustrates how strain varies with ring size and geometry.

| Cyclic Allene | Calculated Functional Group Strain (kcal/mol) |

|---|---|

| 1,2-Cyclononadiene | 2 acs.org |

| 1,2-Cyclooctadiene | 5 acs.org |

| 1,2-Cycloheptadiene | 14 acs.org |

| 1,2-Cyclohexadiene | 32 acs.org |

| Bicyclo[3.2.1]this compound | 39 acs.org |

| 1,2-Cyclopentadiene | 51 acs.org |

As shown, the strain in bicyclo[3.2.1]this compound is substantial, exceeding that of larger monocyclic allenes like 1,2-cycloheptadiene and even the highly reactive 1,2-cyclohexadiene. acs.org This high strain not only increases reactivity but also affects the molecule's dynamic properties. For example, the energy barrier for the interconversion of enantiomers in chiral cyclic allenes is reduced with increasing strain. researchgate.netacs.org For bicyclo[3.2.1]this compound, this barrier was predicted to be a mere 7.4 kcal/mol, indicating rapid racemization. acs.org This direct link between computationally derived strain and observable chemical properties underscores the predictive power of theoretical models in understanding the chemistry of strained molecules like this compound.

Advanced Spectroscopic Characterization Methodologies for Octa 2,3 Diene Derivatives

X-ray Crystallographic Analysis for Definitive Structural Determination

A notable example is the X-ray diffraction analysis of 2-methyl-4-(phosphonyl)-1-(thymin-1-yl)octa-2,3-diene (a derivative of this compound). researchgate.netresearchgate.netrsc.org The crystal structure of this compound confirms the presence of the allene (B1206475) moiety and reveals key geometric parameters. The C=C=C bond angle in allene derivatives is a critical parameter, often deviating from the ideal 180° of a simple sp-hybridized carbon due to substitution and crystal packing forces. In the structure of a related phosphorylated allene, the C=C=C angle is significantly bent. researchgate.net For instance, in a rhodium-complexed allene, the C-C-C angle was found to be 148°, indicating substantial bending upon coordination. researchgate.net

The bond lengths within the allene core are also characteristic. In a di-iron enneacarbonyl complex of an allene derivative, the C=C bond distances were determined to be 1.45 Å and 1.41 Å. rsc.org The analysis of 2-methyl-4-(phosphonyl)-1-(thymin-1-yl)this compound and related structures provides a concrete basis for understanding the geometric landscape of these molecules. researchgate.netdergipark.org.tr

| Parameter | 2-methyl-4-(phosphonyl)-1-(thymin-1-yl)this compound (2f) | 1-(adenin-9-yl)-4-(diethylphosphonyl)-2-methylhepta-2,3-diene (18) |

| C=C=C System | ||

| C2=C3 Bond Length (Å) | 1.309(4) | 1.303(4) |

| C3=C4 Bond Length (Å) | 1.298(4) | 1.308(4) |

| C2-C3-C4 Bond Angle (°) | 173.2(3) | 173.5(3) |

| Phosphonate (B1237965) Group | ||

| P-C4 Bond Length (Å) | 1.791(3) | 1.785(3) |

| Other Key Bonds | ||

| C1-N1 Bond Length (Å) | 1.472(4) | - |

| C1-C2 Bond Length (Å) | 1.503(4) | 1.500(4) |

| C4-C5 Bond Length (Å) | 1.504(4) | 1.502(4) |

Table 1: Selected X-ray Crystallographic Data for Phosphorylated Allene Derivatives. Data sourced from Brel et al. (2003). researchgate.netresearchgate.net

These data illustrate how substituents influence the geometry of the allene framework. The slight deviation from linearity in the C=C=C bond angle is a common feature in substituted allenes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. For this compound derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides comprehensive information about the carbon skeleton and the spatial arrangement of atoms.

High-resolution 1D NMR (¹H and ¹³C) offers the initial and most fundamental data for structural analysis. diva-portal.org The central sp-hybridized carbon of the allene group (C3 in this compound) exhibits a highly characteristic signal in the ¹³C NMR spectrum, typically appearing far downfield around 200-215 ppm. uobasrah.edu.iq The two sp²-hybridized carbons (C2 and C4) resonate in the olefinic region, generally between 70 and 95 ppm. uobasrah.edu.iqbhu.ac.in The chemical shifts of the attached protons (¹H NMR) are also distinctive, with allenic protons appearing in the range of δ 4.5-5.5 ppm.

For complex derivatives of this compound, 1D spectra can become crowded. Advanced 2D NMR techniques are then employed to resolve ambiguities. acs.orgcdnsciencepub.com

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds (²J and ³J). It is instrumental in identifying adjacent protons and tracing out the carbon backbone. whiterose.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²J and ³J) between protons and carbons, which is vital for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. whiterose.ac.uk It is particularly powerful for determining stereochemistry, such as the relative configuration of substituents around the chiral allene axis or the geometry of adjacent double bonds. researchgate.net For instance, NOESY can distinguish between E and Z isomers by detecting through-space dipolar couplings. researchgate.net

| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) |

| ¹³C | Allenic central C (sp) | 200 - 215 |

| Allenic terminal C (sp²) | 70 - 95 | |

| Substituted Alkyl C | 10 - 40 | |

| ¹H | Allenic H | 4.5 - 5.5 |

| Allylic H | 1.6 - 2.5 |

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Allene Derivatives. uobasrah.edu.iqbhu.ac.inlibretexts.org

In the structural elucidation of bicyclic azo compounds derived from octa-2,7-diene, detailed ¹H NMR analysis, including coupling constants, was crucial for assigning the stereochemistry of the products. cdnsciencepub.com

While solution-state NMR provides data on molecules in a dynamic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. researchgate.netwhiterose.ac.uk This technique is particularly valuable for characterizing complex architectures like organometallic allene complexes or materials where single crystals suitable for X-ray diffraction cannot be grown.

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions, leading to higher resolution spectra. researchgate.net For allene-containing polymers or metal complexes, ssNMR can provide information on:

Polymorphism: Distinguishing between different crystalline forms of the same compound.

Conformation: Determining the conformation of the molecule in the solid state, which may differ from its solution-state conformation.

Dynamics: Studying molecular motions, such as the rotation of substituent groups or fluxional processes of ligands in organometallic complexes. researchgate.netacs.org For example, ssNMR has been used alongside DFT calculations to understand the bonding and reactivity of rhodium σ-alkane complexes in the solid state. whiterose.ac.uk

Advanced Solution-State NMR Techniques (e.g., 2D NMR, NOESY)

Advanced Mass Spectrometry (MS) for Elucidating Complex Structures

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the deduction of the elemental formula of the parent ion and its fragments. uea.ac.uk This is a critical first step in the identification of an unknown compound like a derivative of this compound.

In addition to providing the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When a molecule is ionized, it often breaks apart in a predictable manner. The fragmentation of allenes is influenced by the stability of the resulting carbocations. Common fragmentation pathways include:

Cleavage of the C-C bond alpha to the allene system: This is often a favorable process as it can lead to the formation of a stable, resonance-delocalized propargyl/allenyl cation.

Loss of small neutral molecules: Depending on the substituents, elimination of molecules like water, ammonia, or alkenes can occur.

Tandem mass spectrometry (MS/MS) is an advanced technique where a specific ion is selected, fragmented further, and the resulting fragments are analyzed. This method is invaluable for the detailed structural elucidation of complex molecules, as it helps to piece together different structural motifs within the molecule. uea.ac.uk For instance, in a study of complex organometallic compounds, Electrospray Ionization (ESI-MS) was used to identify the molecular ion and confirm the composition of the synthesized complexes. uea.ac.uk

| Ionization Method | Information Obtained | Application to this compound Derivatives |

| Electron Ionization (EI) | Molecular weight, characteristic fragmentation patterns | Provides a "fingerprint" mass spectrum for library matching and structural elucidation of volatile derivatives. |

| Electrospray Ionization (ESI) | Molecular weight of polar/ionic compounds, often with minimal fragmentation | Ideal for analyzing polar or charged derivatives, such as phosphorylated or metal-complexed allenes. |

| High-Resolution MS (e.g., TOF, Orbitrap) | Precise mass measurement, elemental formula determination | Crucial for confirming the molecular formula and identifying unknown derivatives with high confidence. |

Table 3: Application of Different Mass Spectrometry Techniques.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying specific functional groups.

The most characteristic feature in the vibrational spectrum of an allene is the asymmetric stretching of the C=C=C bond system. This vibration typically gives rise to a strong and sharp absorption band in the IR spectrum in the region of 1900-2000 cm⁻¹. cdnsciencepub.comresearchgate.net The exact position and intensity of this band can be influenced by the substitution pattern on the allene.

Infrared (IR) Spectroscopy: IR spectroscopy is based on the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. libretexts.org The C=C=C asymmetric stretch in allenes is usually IR-active and a prominent feature. researchgate.net Other characteristic bands include C-H stretching vibrations. The C-H bonds on the sp² carbons of the allene absorb above 3000 cm⁻¹, while C-H bonds on the adjacent sp³ carbons absorb below 3000 cm⁻¹. msu.eduspcmc.ac.in

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides complementary information to IR spectroscopy. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. vscht.cz The symmetric stretch of the C=C=C system, which is often weak or absent in the IR spectrum, can be strong in the Raman spectrum, typically appearing around 1070-1150 cm⁻¹. cdnsciencepub.com The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes. For example, in allene-containing carotenoids, resonance Raman spectroscopy showed that the allene group significantly perturbs the vibrational spectrum, splitting major contributions into two components. acs.orgresearchgate.net

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| C=C=C Asymmetric Stretch | IR | 1900 - 2000 | Strong |

| Raman | 1900 - 2000 | Weak to Medium | |

| C=C=C Symmetric Stretch | IR | ~1070 | Weak / Inactive |

| Raman | 1070 - 1150 | Strong | |

| =C-H Stretch | IR | 3000 - 3100 | Medium |

| -C-H Stretch (Alkyl) | IR | 2850 - 2960 | Strong |

Table 4: Characteristic Vibrational Frequencies for Allenes. cdnsciencepub.comresearchgate.netmsu.eduvscht.cz

Electronic Spectroscopy (e.g., UV-Vis, TD-DFT) for Electronic Structure Probing

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

For simple, unconjugated allenes like this compound, the electronic transitions (such as π → π*) occur at high energies, meaning they absorb light at wavelengths below 200 nm. vaia.com Consequently, they are typically transparent in the standard UV-Vis region (200-800 nm).

However, when the allene moiety is part of a larger conjugated system, the absorption maxima shift to longer wavelengths (a bathochromic shift), potentially moving into the measurable UV-Vis range. For example, the introduction of an allene group into a carotenoid (a long polyene chain) has been shown to influence the position of the electronic absorption. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) has become a powerful computational tool for predicting and interpreting electronic spectra. diva-portal.orgresearchgate.netscience.gov TD-DFT calculations can predict the excitation energies and oscillator strengths (which relate to the intensity of absorption) of electronic transitions. mdpi.com These calculations are invaluable for:

Assigning the nature of the observed transitions (e.g., π → π, n → π, or charge-transfer bands).

Understanding how structural modifications, such as the introduction of different substituents, affect the electronic properties and color of a compound.

Correlating the experimental UV-Vis spectrum with the calculated electronic structure.

In a study of dinuclear ruthenium complexes bridged by an octa-3,5-diene-1,7-diyndiyl ligand, TD-DFT calculations were essential for interpreting the complex UV-Vis-NIR spectroelectrochemistry, allowing the assignment of metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) bands. mdpi.com

| Compound Type | λₘₐₓ (nm) | Transition Type | Notes |

| Unconjugated Allene | < 200 | π → π | Absorbs in the vacuum UV region. vaia.com |

| Conjugated Allenes/Dienes | > 200 | π → π | λₘₐₓ increases with the length of the conjugated system. docbrown.info |

| Allene-Metal Complexes | Variable | MLCT, d-d | Transitions can be highly dependent on the metal and ligands. mdpi.com |

Table 5: General UV-Vis Absorption Characteristics for Allene-Containing Systems.

Other Specialized Spectroscopic Techniques (e.g., EPR)

While standard spectroscopic techniques like NMR and IR provide foundational structural information for this compound and its derivatives, a deeper understanding of their electronic structure, radical species, and stereochemistry necessitates the use of more specialized methodologies. This section explores the application and findings of techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, Photoelectron Spectroscopy (PES), and chiroptical methods for the characterization of allene systems, including this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a powerful technique for studying species with one or more unpaired electrons, such as organic radicals. numberanalytics.comarxiv.org For a molecule like this compound, which is a diamagnetic species in its ground state, EPR spectroscopy would be employed to study its radical cation, formed by the removal of a single electron. This can be achieved through methods like γ-radiolysis in a freon matrix at low temperatures or by chemical oxidation. researchgate.netnih.gov

Although no specific EPR studies on the this compound radical cation have been published, insights can be drawn from research on related allene and unsaturated systems. The radical cation of an allene is of significant interest due to the Jahn-Teller effect, which predicts a distortion from the linear C=C=C geometry of the neutral molecule upon ionization. rsc.orgrsc.org

Studies on diphosphaallene radical cations, which are phosphorus analogues of allenes, have shown that oxidation leads to the formation of non-linear rotamers. rsc.orgrsc.org The EPR spectra, supported by ab initio calculations, were crucial in establishing the bent structure of these radical cations. rsc.orgrsc.org Similarly, for the this compound radical cation, one would expect the unpaired electron to be delocalized across the π-system. The EPR spectrum would exhibit hyperfine coupling to the various protons in the molecule. The magnitude of the hyperfine coupling constants (hfc) would provide a map of the spin density distribution, revealing the extent of delocalization and the geometry of the radical cation.

For instance, in the radical cation of 1,1-dimethylallene, formed by the addition of a muonium atom (a light isotope of hydrogen), two distinct radicals were identified, corresponding to the addition at the central and terminal carbons of the allene system. sfu.ca This indicates that in a radical species derived from an allene, the spin density is not confined to a single carbon.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides valuable information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization. uni-heidelberg.de This technique has been applied to various alkyl-substituted allenes to determine their ionization energies and to understand the nature of their molecular orbitals (MOs).

The He(I) photoelectron spectra of a series of donor-substituted allenes revealed that the highest occupied molecular orbital (HOMO) is one of the π-orbitals of the allene moiety. The interaction of the substituents with the allenic C=C bonds can be rationalized through electronic and hyperconjugative effects. For some donor-substituted allene radical cations, significant geometric deviations from the neutral ground state, such as a bent C=C=C geometry, have been inferred from the PES data.

Studies on cyclopropylallenes have shown that the highest occupied MO is typically the π-MO adjacent to the cyclopropyl (B3062369) ring, with little interaction occurring between the cyclopropyl ring MOs and the non-adjacent double bond of the allene. globalauthorid.com

Chiroptical Spectroscopy

This compound is a chiral molecule due to the axial chirality of the allene group. Chiroptical techniques, which measure the differential interaction of left and right circularly polarized light with a chiral substance, are therefore exceptionally well-suited for its stereochemical analysis. The two main chiroptical methods are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-visible region. It is highly sensitive to the absolute configuration of chiral molecules. For chiral allenes, the ECD spectrum provides a unique fingerprint that can be used to assign the (R) or (S) configuration by comparing experimental spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations. nih.gov This has been successfully applied to various functionalized allenes, including those with tetrathiafulvalene (B1198394) and pyrene (B120774) substituents. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. VCD has emerged as a powerful tool for the structural analysis of chiral allenes. globalauthorid.comthieme-connect.comthieme-connect.com The asymmetric stretching vibration of the allene C=C=C moiety typically gives a strong signal in both the IR and VCD spectra, making it a characteristic probe of the molecule's absolute configuration. thieme-connect.comthieme-connect.com Studies on aromatic allenes have demonstrated that VCD, in combination with DFT calculations, can be used to elucidate the elution order in chiral chromatography and to understand the intermolecular interactions responsible for enantiomeric separation. nih.gov

The combination of these specialized techniques provides a comprehensive picture of the electronic properties, radical cation structures, and absolute stereochemistry of this compound and its derivatives, going far beyond the information available from standard spectroscopic methods.

Data Tables

Table 1: EPR Hyperfine Coupling Constants for Selected Radical Cations (Note: Data for analogous compounds are provided due to the absence of published data for this compound.)

| Radical Species | Method of Generation | Hyperfine Coupling Constants (MHz) | Reference |

| Diphosphaallene Radical Cation (ArP=C=PAr)•+ | Electrochemical Oxidation | a(³¹P) ≈ 90, a(¹³C) ≈ 90 | rsc.org |

| 1,1-Dimethylallene Muon Adduct | Muon Spin Spectroscopy | A(μ) = 36.8 (vinyl radical), A(μ) = 238.2 (allyl radical) | sfu.ca |

| Azulene Radical Cations | Chemical Oxidation | Varies with substitution, e.g., | a(H1,3) |

Table 2: Spectroscopic Data for Allenes from Specialized Techniques

| Compound | Spectroscopic Technique | Key Findings | Reference |

| Donor-substituted Allenes | Photoelectron Spectroscopy | HOMO is the allene π-orbital; radical cations can have bent C=C=C geometry. | |

| Cyclopropylallenes | Photoelectron Spectroscopy | Highest occupied MO is the π-MO adjacent to the cyclopropyl ring. | globalauthorid.com |

| Hexa-3,4-dien-3-ylbenzene | Vibrational Circular Dichroism | VCD spectra, combined with DFT, confirmed the chromatographic elution order. | nih.gov |

| Axially Chiral Allenes | Vibrational Circular Dichroism | The C=C=C asymmetric stretch is a strong diagnostic band for absolute configuration. | thieme-connect.comthieme-connect.com |

Applications and Utility of Octa 2,3 Diene As a Synthetic Building Block

Precursor in the Synthesis of Organic Intermediates

The allenic group in octa-2,3-diene acts as a reactive center for numerous chemical transformations, positioning it as an excellent starting material for a variety of organic intermediates. The reactivity of the C2-C3 double bond is central to these transformations. For instance, allenes are known to undergo reactions such as the Pauson-Khand reaction, which involves a [2+2+1] cycloaddition to form cyclopentenones. wikipedia.orglibretexts.orgthieme-connect.denih.gov Although the direct use of this compound in all documented examples is not specified, the general reactivity of allenes suggests its suitability as a substrate.

Furthermore, allenes can be employed in the synthesis of various heterocyclic and carbocyclic systems through cyclization reactions. researchgate.netdergipark.org.trdergipark.org.tr Research on rhodium-catalyzed reactions of allenes has demonstrated their conversion into a diverse array of products, underscoring their value as synthetic precursors. The electrophilic and radical additions to the allene (B1206475) system can also generate a wide range of functionalized intermediates. The specific substitution pattern of this compound would be expected to influence the regioselectivity of these reactions, allowing for the synthesis of specific isomers.

Role in the Construction of Functionalized Scaffolds and Derivatives

This compound is a valuable substrate for the construction of functionalized molecular scaffolds and a variety of derivatives, owing to the versatile reactivity of its allenic bond system. unito.itrsc.org A significant application is the Pauson-Khand reaction, a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex, to form cyclopentenone derivatives. wikipedia.orglibretexts.orgthieme-connect.denih.gov When allenes are used as the alkene component, this reaction yields functionalized cyclopentenones, which are common scaffolds in natural products and other biologically active molecules. nih.govuwindsor.ca The reaction of this compound in this context would produce a cyclopentenone with a butyl group substituent.

Transition metal-catalyzed cycloaddition reactions represent another important application. For example, rhodium-catalyzed [4+2] and other cycloaddition reactions involving allenes can lead to the formation of six-membered and other ring systems, providing a powerful method for constructing complex cyclic scaffolds. nih.govacs.orgrsc.orgchim.itpublish.csiro.au The participation of this compound in such reactions would introduce the butyl moiety as a substituent on the resulting cyclic structure, offering a pathway to various substituted carbocycles.

Research has also highlighted the use of allenes in synthesizing heterocyclic scaffolds, such as furans and pyrroles. The specific structure of this compound would influence the regioselectivity of these cyclization reactions, enabling the controlled synthesis of particular isomers.

| Reaction Type | Catalyst/Reagent | Resulting Scaffold/Intermediate |

| Pauson-Khand Reaction | Cobalt complex, Carbon monoxide | Functionalized Cyclopentenone |

| [4+2] Cycloaddition | Rhodium complex | Substituted Six-membered Ring |

| Heterocyclic Synthesis | Various | Furans, Pyrroles, etc. |

Contribution to the Synthesis of Bioactive Molecule Analogues (e.g., Nucleotide Analogues)

The distinct geometry and reactivity of allenes make them suitable for synthesizing analogues of biologically active molecules, such as nucleotide analogues. nih.govacs.orgmdpi.comthieme-connect.com The integration of an allenic moiety can impose conformational constraints or serve as a bioisosteric replacement for other functional groups, which may enhance biological activity or selectivity. nih.govacs.orgdokumen.pub

A notable application is in the synthesis of allenic nucleotide analogues. nih.govacs.org Researchers have developed methods to synthesize allene-containing phosphonates, which are precursors to these nucleotide analogues. thieme-connect.com A general approach involves the reaction of a propargyl alcohol derivative with a phosphite, which rearranges to form an allenylphosphonate. thieme-connect.com These allenic phosphonates can then be further modified to include the nucleobase and a sugar-like moiety, completing the synthesis of the nucleotide analogue. nih.govthieme-connect.com The resulting molecules are of interest for their potential as antiviral or anticancer agents. acs.orgthieme-connect.comrsc.org The axial chirality of substituted allenes can also introduce additional stereochemical diversity, which is often critical for biological activity.

| Bioactive Analogue Type | Synthetic Strategy | Potential Application |

| Nucleotide Analogues | Synthesis of allenic phosphonates, followed by addition of nucleobase and sugar-like moiety. | Antiviral, Anticancer |

Incorporation into Polymeric Systems or Advanced Materials

The reactivity of the double bonds in this compound indicates its potential as a monomer in polymerization reactions, which could lead to the creation of new polymeric systems and advanced materials. jst.go.jpessentialchemicalindustry.orgbeilstein-journals.org Allenes can undergo polymerization through several mechanisms, including radical, cationic, and coordination polymerization. jst.go.jptandfonline.com The resulting polymers may exhibit unique properties due to the pendant double bonds along the polymer backbone, which can be further functionalized. nih.gov